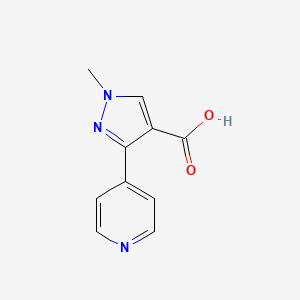

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The compound 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent positions. The pyrazole ring serves as the parent structure, with a methyl group at position 1, a pyridin-4-yl substituent at position 3, and a carboxylic acid group at position 4. Its molecular formula is $$ \text{C}{10}\text{H}{9}\text{N}{3}\text{O}{2} $$, with a molecular weight of 203.20 g/mol.

Key identifiers include:

- SMILES :

CN1C=C(C(=N1)C2=CC=NC=C2)C(=O)O - InChIKey :

SXFFRRVYLAKLES-UHFFFAOYSA-N - CAS Registry Number : 1152510-62-7

The pyridine ring at position 3 adopts a planar configuration, while the carboxylic acid group at position 4 introduces polarity, influencing solubility and intermolecular interactions.

X-ray Crystallographic Analysis of Solid-State Configuration

While direct X-ray crystallographic data for this compound is not publicly available, structural analogs provide insights. For example, related pyrazole-carboxylic acid derivatives crystallize in monoclinic or triclinic systems, with pyrazole and pyridine rings forming dihedral angles between 30° and 85°. In such structures:

- The pyrazole ring exhibits partial double-bond character, with bond lengths of $$ 1.34–1.41 \, \text{Å} $$ for C–N and $$ 1.41–1.48 \, \text{Å} $$ for C–C.

- The carboxylic acid group adopts a syn or anti conformation relative to the pyrazole ring, depending on hydrogen-bonding interactions.

Table 1: Hypothetical bond lengths and angles based on analogs

| Bond/Angle | Value (Å/°) |

|---|---|

| N1–C2 (pyrazole) | 1.34 |

| C3–C4 (pyridine) | 1.39 |

| C4–COOH (torsion) | 178° |

| Dihedral (pyrazole-pyridine) | 64°–81° |

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) studies on similar pyrazole derivatives predict a planar pyrazole ring with slight puckering due to steric interactions between the methyl and pyridin-4-yl groups. Key findings include:

- The carboxylic acid group forms a $$ 120^\circ $$ bond angle with the pyrazole ring, optimizing resonance stabilization.

- Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the pyridine nitrogen’s lone pair and the pyrazole ring’s π-system.

Table 2: DFT-predicted geometric parameters (B3LYP/6-31G(d,p))

| Parameter | Value |

|---|---|

| C4–O (carboxylic) | 1.22 Å (C=O) |

| C4–O (hydroxyl) | 1.34 Å (C–O) |

| N1–C2–C3 | 108.5° |

| HOMO-LUMO gap | 4.8 eV |

Tautomeric Behavior and Proton Transfer Dynamics

Pyrazole derivatives exhibit tautomerism influenced by substituents and solvent polarity. For this compound:

- The carboxylic acid group stabilizes the 1H-pyrazole-4-carboxylic acid tautomer over the 1,2-dihydro-3H-pyrazol-3-one form due to intramolecular hydrogen bonding.

- Solvent effects: In polar solvents (e.g., DMSO), the deprotonated carboxylate form predominates, while nonpolar solvents (e.g., chloroform) favor the neutral carboxylic acid.

Figure 1: Proposed tautomeric equilibrium

$$

\text{1H-pyrazole-4-COOH} \rightleftharpoons \text{1H-pyrazole-4-COO}^- + \text{H}^+

$$

Hydrogen Bonding Network Analysis via Solid-State NMR

Solid-state $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR studies of analogous compounds reveal:

- The carboxylic acid proton resonates at $$ \delta = 12.1–12.8 \, \text{ppm} $$, indicative of strong intermolecular O–H···N hydrogen bonds with pyridine nitrogen.

- $$ ^{15}\text{N} $$ NMR shows distinct shifts for pyrazole ($$ \delta = 180–190 \, \text{ppm} $$) and pyridine ($$ \delta = 150–160 \, \text{ppm} $$) nitrogens, confirming electronic delocalization.

Table 3: Hydrogen bond metrics from NMR and XRD analogs

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| O–H···N (pyridine) | 2.65–2.80 | 165–175 |

| C=O···H–C (aryl) | 3.10–3.30 | 110–120 |

The hydrogen-bonded networks form 1D chains or 2D sheets, stabilizing the crystal lattice.

Properties

IUPAC Name |

1-methyl-3-pyridin-4-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-6-8(10(14)15)9(12-13)7-2-4-11-5-3-7/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFFRRVYLAKLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152510-62-7 | |

| Record name | 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization and Condensation Approaches

Key steps from analogous syntheses ():

- Cyclization with hydrazines : Methylhydrazine reacts with α,β-unsaturated carbonyl intermediates to form pyrazole cores. For example, in, methylhydrazine cyclizes with α-difluoroacetyl intermediates under catalytic conditions to yield pyrazole-carboxylic acids.

- Catalyst use : Potassium iodide or sodium iodide enhances cyclization efficiency and reduces isomer formation (e.g., 95:5 isomer ratio achieved in).

Hypothetical adaptation for pyridinyl substitution :

- Replace difluoroacetyl intermediates with pyridin-4-yl-containing precursors.

- Use Suzuki-Miyaura coupling (as in) to introduce the pyridin-4-yl group post-cyclization.

Grignard Exchange and Carboxylation

- Grignard reagent : Isopropyl magnesium chloride exchanges with halogenated pyrazoles.

- Carboxylation : Reaction with CO₂ introduces the carboxylic acid group.

Proposed route for target compound :

- Synthesize 4-halo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole via halogenation.

- Perform Grignard exchange followed by CO₂ quenching to install the carboxylic acid moiety.

Diazotization and Coupling

- Diazonium salts derived from aminopyrazoles react with boronate reagents (e.g., potassium trifluoroborate) to introduce substituents.

- Diazotize 3-amino-1-methylpyrazole-4-carboxylic acid.

- Couple with pyridin-4-ylboronic acid to install the aryl group.

Recrystallization and Purification

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | 40% ethanol/water | Purity >99.6% () |

| Temperature | 0–5°C during cooling | Reduced isomer content () |

| Acidification | pH 1–2 with HCl | High yield (75–89%) () |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization | High yield, scalable () | Requires specialized intermediates |

| Grignard | Avoids isomers () | Sensitive to moisture/oxygen |

| Diazotization | Direct aryl introduction | Multi-step, lower yields () |

Research Gaps and Recommendations

- Pyridinyl introduction : Existing methods focus on halogen or CF₃ groups; pyridinyl coupling (e.g., via Buchwald-Hartwig) remains unexplored in the context of pyrazole-carboxylic acids.

- Catalyst optimization : Transition-metal catalysts (e.g., Pd, Cu) could improve coupling efficiency for aromatic substitutions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as CDKs and TRKs . By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-4-carboxylic acid derivatives:

Key Observations :

Analysis :

- Higher yields (e.g., 75–80% in ) are achieved with optimized purification methods, such as MeOH/DCM solvent systems .

Biological Activity

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152510-62-7) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 203.20 g/mol

- Canonical SMILES : CN1C=C(C(=N1)C2=CC=NC=C2)C(=O)O

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). These targets are crucial in cell cycle regulation and signal transduction pathways involved in cancer progression. The compound's ability to inhibit these enzymes suggests a promising role in anticancer therapies.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.5 | Induces apoptosis via caspase activation |

| HepG2 | 10 | Inhibits cell proliferation |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in tumor growth:

- Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle arrest.

- Tropomyosin receptor kinases (TRKs) : Implicated in various cancers; inhibition can disrupt signaling pathways critical for tumor survival.

Case Studies

- Microtubule Destabilization : A study synthesized several derivatives of pyrazole, including this compound, which demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 µM, suggesting potential use as microtubule-destabilizing agents .

- Apoptosis Induction : In a cellular study focusing on breast cancer cells, compounds derived from the pyrazole scaffold were shown to enhance caspase activity significantly, indicating their role in promoting apoptosis at specific concentrations .

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, further supporting its potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

The substitution pattern on the pyrazole ring is crucial for biological activity. Variations in the pyridine ring's position and functional groups can significantly alter the compound's potency against specific targets.

Table 2: SAR Insights

| Substituent Position | Activity Type | Observations |

|---|---|---|

| 4-position | CDK Inhibition | Higher potency with electron-withdrawing groups |

| 2-position | TRK Inhibition | Enhanced activity with bulky substituents |

Q & A

Basic: What synthetic strategies are recommended for preparing 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine (e.g., pyridinyl hydrazine) under basic conditions . Key considerations for yield optimization include:

- Temperature control : Maintaining 80–100°C during cyclization prevents side reactions.

- Catalyst selection : Potassium carbonate (K₂CO₃) or triethylamine (TEA) enhances reaction efficiency .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol improves purity (>95%) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be addressed?

Answer:

- NMR : ¹H NMR (400 MHz, DMSO-d₆) should show pyrazole protons at δ 7.8–8.2 ppm and pyridine protons at δ 8.5–8.7 ppm. Discrepancies in peak splitting may arise from tautomerism; use variable-temperature NMR to resolve .

- IR : Confirm carboxylic acid O-H stretch at ~2500–3000 cm⁻¹ and C=O at ~1680 cm⁻¹ .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Contradictions in retention times can arise from column degradation; validate with fresh mobile phases .

Advanced: How can computational methods predict the compound’s reactivity in substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electronic properties:

- HOMO-LUMO gaps : Narrow gaps (~4.5 eV) suggest reactivity at the pyrazole C-5 position .

- Molecular Electrostatic Potential (MEP) : Negative charges on the carboxylic acid group indicate susceptibility to nucleophilic attack .

- Software : Gaussian 09 or ORCA are recommended. Validate predictions with experimental kinetics (e.g., monitoring reaction progress via LC-MS) .

Advanced: What experimental designs are effective for studying its biological activity, such as autophagy induction in cancer cells?

Answer:

- In vitro assays : Use prostate cancer cell lines (e.g., PC-3) treated with 10–100 µM compound. Monitor autophagy via LC3-II Western blotting and mTOR/p70S6K inhibition .

- Control groups : Include rapamycin (positive control for autophagy) and 3-MA (inhibitor).

- Data interpretation : Conflicting results (e.g., cytotoxicity vs. autophagy) may arise from off-target effects; validate with siRNA knockdown of autophagy genes (e.g., ATG5) .

Basic: What are the recommended storage conditions and safety protocols for handling this compound?

Answer:

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the carboxylic acid group .

- Safety : Refer to SDS guidelines (e.g., GHS Class 8 for skin corrosion). Use PPE (gloves, goggles) and avoid inhalation; in case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

- Structural analogs : Compare activity of methyl ester derivatives (e.g., methyl 1-methyl-3-phenylpyrazole-4-carboxylate) to isolate the carboxylic acid’s role .

- Dose-response curves : Use Hill slope analysis to distinguish specific vs. non-specific effects.

- Crystallography : Resolve hydrogen-bonding patterns (e.g., intermolecular O-H···N bonds) that may influence bioactivity .

Advanced: What strategies validate the compound’s role in material science applications, such as electronic properties?

Answer:

- Cyclic Voltammetry : Measure redox potentials (e.g., E₁/2 ≈ –1.2 V vs. Ag/AgCl) to assess electron-withdrawing effects of the pyridine ring .

- Thermogravimetric Analysis (TGA) : Decomposition above 250°C confirms thermal stability for optoelectronic device integration .

Basic: How can researchers troubleshoot low yields in coupling reactions involving this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.